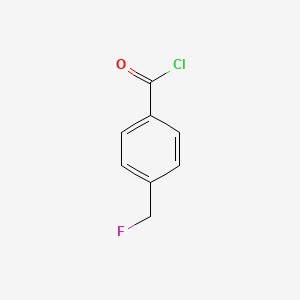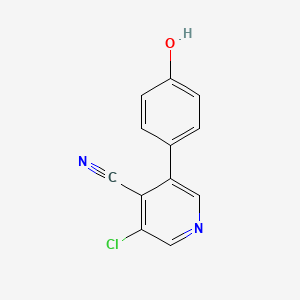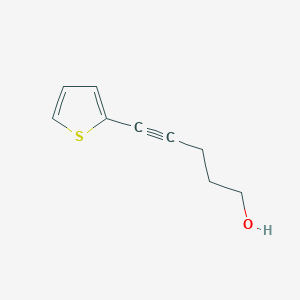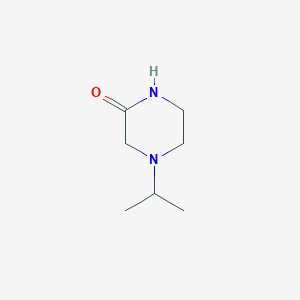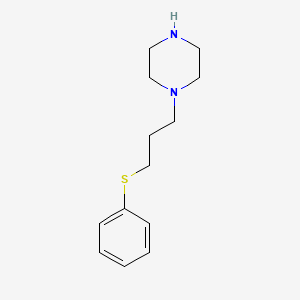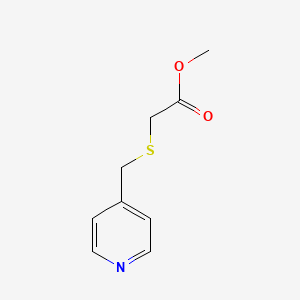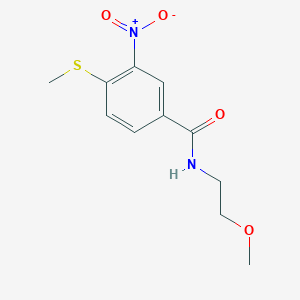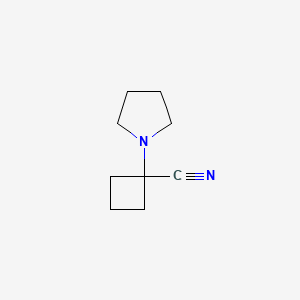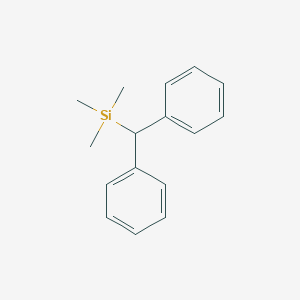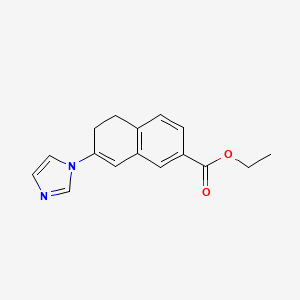
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate is a synthetic organic compound that features an imidazole ring fused to a dihydronaphthalene moiety, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a condensation reaction involving an amine and a nitrile, followed by cyclization and esterification to form the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-(1H-imidazol-1-yl)-5,6-dihydronaphthalene-2-carboxylate: shares structural similarities with other imidazole-containing compounds, such as:
Uniqueness: The uniqueness of this compound lies in its specific combination of the imidazole ring and dihydronaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
89781-86-2 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
ethyl 7-imidazol-1-yl-5,6-dihydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)13-4-3-12-5-6-15(10-14(12)9-13)18-8-7-17-11-18/h3-4,7-11H,2,5-6H2,1H3 |
InChI-Schlüssel |
HUZBRJVXYZZTRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(CCC(=C2)N3C=CN=C3)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
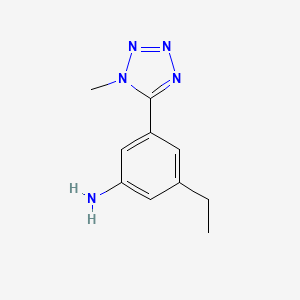
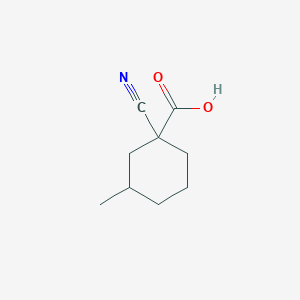
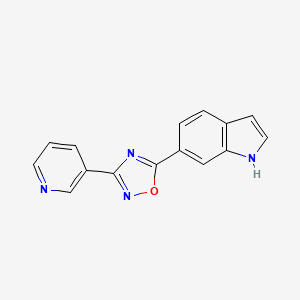
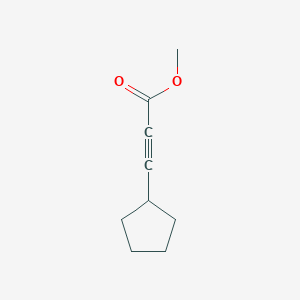
![3,3-Dibromo-6-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8751843.png)
